REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[F:7][C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH:15]=1)[CH:13]=O.C(OC(=O)[CH:21]=[C:22]([CH3:24])[CH3:23])C>CN(C)C=O>[CH3:21][C:22]1([CH3:24])[CH:23]=[CH:13][C:12]2[C:11](=[CH:10][CH:9]=[C:8]([F:7])[CH:15]=2)[O:16]1 |f:0.1.2|
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Name
|
|
Quantity
|
83.1 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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28 g
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Type
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reactant
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Smiles
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FC=1C=CC(=C(C=O)C1)O
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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36.3 g
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Type
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reactant
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Smiles
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C(C)OC(C=C(C)C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is then stirred for 16 hours at 150°
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated by evaporation in vacuo
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Type
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ADDITION
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Details
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Water is added to the resulting solid residue
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Type
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EXTRACTION
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Details
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the aqueous mixture is extracted with diethyl ether
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Type
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WASH
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Details
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The combined ethereal phases are washed in succession with water, 2N hydrochloric acid, 2N sodium hydroxide solution and again with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated by evaporation in vacuo
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Type
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CUSTOM
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Details
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The resulting oily residue is chromatographed on 1000 g of silica gel (0.040-0.063 mm) with toluene as eluant
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Type
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CUSTOM
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Details
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yielding 19.5 g (55% of the
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
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CC1(OC2=CC=C(C=C2C=C1)F)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |